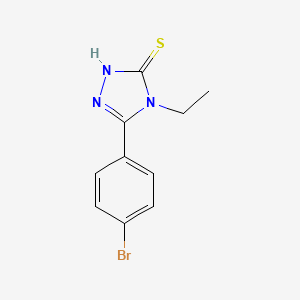

5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and an ethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with ethyl isothiocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

S-Alkylation Reactions

The thiol (-SH) group in 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes S-alkylation under basic conditions, forming thioether derivatives. This reaction is pivotal for modifying its pharmacological and physicochemical properties.

Key Examples :

-

Reaction with 2-Bromo-1-phenylethanone :

- Conditions : DMF solvent, cesium carbonate (base), 24-hour stirring at room temperature .

- Product : 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (11 ), with a 61% yield .

- Mechanism : Nucleophilic substitution at the sulfur atom, facilitated by deprotonation of the thiol group .

- Reaction with Alkyl Halides :

Cyclization and Heterocycle Formation

The compound serves as a precursor in cyclization reactions to form fused heterocyclic systems, enhancing bioactivity.

Notable Pathways :

- Formation of 1,3,4-Thiadiazoles :

-

Synthesis of Triazole-Thiol Derivatives :

- Method : Alkaline cy

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazole compounds, including 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, possess significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, the compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their proliferation .

Anti-inflammatory Properties

Molecular docking studies have suggested that derivatives of this compound may exhibit anti-inflammatory effects by targeting cyclooxygenase enzymes (COX-1 and COX-2). The synthesis of alkyl derivatives has been explored to enhance its efficacy against inflammatory conditions . This potential application is particularly relevant in the development of new anti-inflammatory drugs.

Anticancer Activity

There is growing interest in the anticancer properties of triazole derivatives. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is necessary to elucidate its full potential in cancer therapy.

Fungicidal Properties

The compound has shown potential as a fungicide due to its ability to disrupt fungal cell membranes and inhibit spore germination. This application is particularly valuable in agriculture for protecting crops from fungal pathogens . Field trials are needed to assess its effectiveness in real-world agricultural settings.

Plant Growth Regulation

Research indicates that triazole compounds can act as plant growth regulators. The application of this compound may enhance plant growth and yield by modulating hormonal pathways involved in growth regulation . This aspect could lead to its use in sustainable agriculture practices.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. Key methods include:

- S-Alkylation : This process involves the reaction of triazole derivatives with alkyl halides under alkaline conditions.

- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy (both 1D and 2D), IR spectroscopy, and mass spectrometry to confirm their structures and purity .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceuticals, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A molecular docking study assessed the binding affinity of the compound to COX enzymes. The results suggested that modifications to the triazole ring could enhance binding efficiency and improve anti-inflammatory properties, paving the way for new drug development strategies targeting inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar structural features.

3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: An isoxazole derivative with comparable biological activities.

Uniqueness

5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a thiol group makes it a versatile compound for various applications.

Actividad Biológica

5-(4-Bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry. The compound is characterized by its unique triazole structure, which has been linked to various pharmacological effects.

Structure and Composition

The molecular formula of this compound is with a CAS number of 337487-15-7. Its structure features a triazole ring substituted with a bromophenyl group and an ethyl group, contributing to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrN₃S |

| Molecular Weight | 284.17 g/mol |

| CAS Number | 337487-15-7 |

| Hazard Classification | Irritant |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antimicrobial activity. A study highlighted the synthesis of various triazole derivatives, including this compound, which were evaluated against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, compounds related to this compound were tested against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The findings revealed that certain derivatives exhibited potent anti-proliferative effects with IC50 values in the low micromolar range .

Table: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-(4-bromophenyl)-triazole | HepG2 | 12.5 |

| 5-(bromothiophenyl)-triazole | MCF-7 | 15.0 |

| Doxorubicin | HepG2 | 10.0 |

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles have also been a focus of research. Molecular docking studies suggest that these compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes . This inhibition could lead to potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives is crucial for optimizing their biological activity. Studies have shown that substituents on the phenyl ring significantly influence the potency and selectivity of these compounds. For example:

- Electron-donating groups (e.g., methyl) enhance anti-proliferative activity.

- Electron-withdrawing groups (e.g., bromo) tend to decrease potency.

Case Study: SAR Analysis

A comparative analysis of various substituted triazoles demonstrated that compounds with electron-donating groups at specific positions on the phenyl ring exhibited superior anticancer activity compared to those with electron-withdrawing groups .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRDNMVJGVAETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353768 | |

| Record name | 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337487-15-7 | |

| Record name | 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.